molecular formula C17H14N2O4S B5503560 1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5503560
M. Wt: 342.4 g/mol
InChI Key: RQKVAEYLXMNUOB-NTEUORMPSA-N
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Description

The interest in pyrimidinedione derivatives stems from their broad spectrum of biological activities and applications in various fields of chemistry and pharmacology. These compounds have been synthesized and studied for their potential as therapeutic agents due to their considerable activity against a number of microorganisms (Nigam, Saharia, & Sharma, 1981).

Synthesis Analysis

The synthesis of such compounds typically involves the condensation of different diazotised bases with dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones. These reactions yield a variety of substituted dihydro-2-thioxo-pyrimidinediones, showcasing the versatility of this chemical framework in producing compounds with potential antimicrobial properties (Nigam, Saharia, & Sharma, 1981).

Molecular Structure Analysis

The molecular structure of these compounds can be characterized by techniques such as X-ray diffraction. For instance, studies on similar compounds have shown that the methoxyphenyl rings are often perpendicular to the pyrimidine-2(1H)-thione rings, demonstrating the influence of substituents on the overall molecular conformation (Al‐Refai et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo various nucleophilic reactions, offering pathways for further functionalization and derivatization. This reactivity is crucial for tailoring the chemical properties of the molecules for specific applications, including the development of new pharmaceuticals (Kinoshita et al., 1992).

Scientific Research Applications

Greenish Metal-lustrous Organic Crystals Formation

Research by Ogura et al. (2006) on 1-aryl-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrroles, closely related to the chemical structure , demonstrated the formation of crystals with greenish metallic luster. This study suggests potential applications in material science, particularly in developing organic crystals with unique optical properties for use in electronic displays or photovoltaic cells (Ogura, K., Ooshima, K., Akazome, M., & Matsumoto, S., 2006).

Crystal Structure Analysis

Hua (2001) conducted a crystal structure analysis of a pyrimidinedione derivative, highlighting the importance of such analyses in understanding the molecular interactions and stability of potential pharmaceutical compounds. This suggests that the compound could be studied for its structural characteristics to gauge its stability, reactivity, or potential as a pharmaceutical intermediate (Hua, L., 2001).

Heterocyclic Compounds Synthesis

Mahata et al. (2003) explored the use of bis(methoxy)-bis(methylthio) compounds for the synthesis of heterocyclic compounds, indicating that derivatives like the one could serve as precursors or intermediates in synthesizing complex heterocycles with potential medicinal or agricultural applications (Mahata, P. K., Kumar, U. S., Sriram, V., Ila, H., & Junjappa, H., 2003).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This suggests that structurally similar compounds, including pyrimidinediones, could be explored for their therapeutic potential in treating inflammation and pain (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Antimicrobial Activity

Vignesh and Ingarsal (2021) reported on the antimicrobial potential of furyl-based cyanoiminopyrimidines. Given the structural similarity, the compound of interest might possess antimicrobial properties, warranting further investigation into its potential use as an antimicrobial agent (Vignesh, C., & Ingarsal, N., 2021).

properties

IUPAC Name

(5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-10-6-7-13(23-10)9-14-15(20)18-17(24)19(16(14)21)11-4-3-5-12(8-11)22-2/h3-9H,1-2H3,(H,18,20,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKVAEYLXMNUOB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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